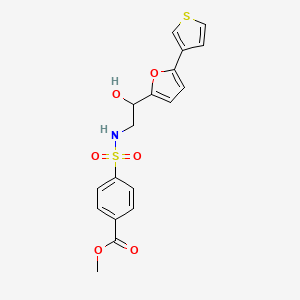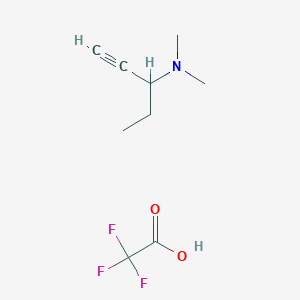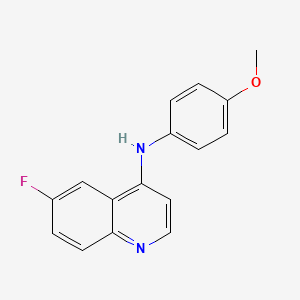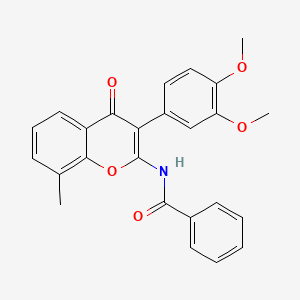![molecular formula C22H26N2O10 B2367768 [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate CAS No. 1094759-88-2](/img/structure/B2367768.png)
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate: is a complex organic compound with unique chemical properties and significant potential applications in various fields, including chemistry, biology, medicine, and industry. Its molecular structure comprises multiple functional groups, including acetamido, acetoxy, and benzoxazolyl groups, which contribute to its diverse reactivity and functional versatility.
科学的研究の応用
Chemistry
Synthetic Intermediates: : Utilized as intermediates in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions, facilitating enantioselective synthesis.
Biology
Biomolecular Probes: : Employed in the development of fluorescent probes for biological imaging.
Enzyme Inhibition Studies: : Used to study enzyme mechanisms and inhibition.
Medicine
Drug Development: : Potential candidate for the development of new pharmaceuticals due to its multi-functional nature.
Diagnostic Tools: : Applied in the creation of diagnostic assays and imaging agents.
Industry
Material Science: : Used in the development of advanced materials with specific functional properties.
Polymer Chemistry: : Integrated into polymer structures to enhance material performance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate involves a multi-step process starting from readily available precursors. Key synthetic steps include:
Formation of the Benzoxazole Ring: : This involves the cyclization of an appropriate 2-aminophenol derivative with a methylating agent.
Glycosylation Reaction: : Attachment of the oxan-2-yl group is typically achieved through a glycosylation reaction using suitable protecting groups to ensure regioselectivity.
Acetylation: : Introduction of the acetyl groups is carried out using acetic anhydride under mild basic conditions to protect the hydroxyl functionalities.
Acetamidation: : The acetamido group is introduced via an amidation reaction, often utilizing acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized for large-scale production. This involves:
Continuous Flow Synthesis: : Utilizing flow reactors to perform the multi-step synthesis efficiently.
Catalysis: : Employing catalytic processes to enhance reaction rates and yields.
Green Chemistry: : Implementing environmentally friendly reaction conditions and solvents to reduce waste and energy consumption.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the benzoxazole ring, leading to the formation of corresponding quinones.
Reduction: : Reduction reactions can target the oxan-2-yl ring, potentially reducing the acetoxy groups to hydroxyl groups.
Common Reagents and Conditions Used
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Use of bases like sodium hydride or organic reagents such as methyl iodide for methylation reactions.
Major Products Formed
Depending on the reaction, major products include:
Oxidized Derivatives: : Formation of quinones from the oxidation of the benzoxazole ring.
Reduced Derivatives: : Generation of hydroxyl-containing compounds via reduction.
Substituted Derivatives: : Various functionalized products through substitution reactions.
作用機序
The mechanism of action for [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate involves its interaction with molecular targets in biological systems. The key aspects include:
Molecular Targets: : Enzymes, receptors, and nucleic acids are typical targets.
Pathways Involved: : Binding to active sites or receptor pockets, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl benzoate
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl chloride
Highlighting its Uniqueness
What sets [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate apart is its specific combination of functional groups, conferring unique reactivity and functional versatility not found in its close analogues.
And there you have it—a deep dive into this compound! Intriguing stuff, right?
特性
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O10/c1-10-6-7-16-15(8-10)24-22(33-16)34-21-18(23-11(2)25)20(31-14(5)28)19(30-13(4)27)17(32-21)9-29-12(3)26/h6-8,17-21H,9H2,1-5H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBVBQXRQDPFLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)


![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)



![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)
![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)
![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![N-(2,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2367706.png)
